molecular formula C11H19Cl2N3 B1375739 2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride CAS No. 1417634-98-0

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Cat. No. B1375739
M. Wt: 264.19 g/mol
InChI Key: PWPRNFUOHGNDDB-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered ring with a nitrogen atom, and it’s a common structure in many biologically active compounds . The pyrrolidine ring is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the palladium-catalyzed methylation of (hetero)arenes . A wide range of (hetero)arenes underwent the regioselective thianthrenation to generate the arylthianthrenium triflate, and the developed Pd-catalyzed alkene carboamination and carboalkoxylation reactions afforded the corresponding biologically important pyrrolidine derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. It’s a saturated scaffold, meaning it has single bonds only, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional coverage .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, palladium-catalyzed pyrrolidin-2-yl and tetrahydrofuran-2-yl methylation of (hetero)arenes has been developed . This reaction proceeds through a syn-heteropalladation mechanistic pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, ®-2-(Pyrrolidin-2-yl)pyridine dihydrochloride, the molecular weight is 260.16 g/mol .

Scientific Research Applications

Chemical Synthesis and Compound Library Generation

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride has been utilized in various chemical synthesis processes. For instance, Roman (2013) demonstrated its use in generating a structurally diverse library of compounds through alkylation and ring closure reactions. These procedures involved the production of different heterocyclic compounds, including pyrazolines, pyridines, benzodiazepines, benzothiazepine, and others, highlighting the chemical's versatility in synthetic chemistry (Roman, 2013).

Antimicrobial Applications

The compound has shown potential in antimicrobial applications. Patel and Agravat (2007) synthesized new pyridine derivatives that exhibited antibacterial and antifungal activities. These derivatives were produced through a series of chemical reactions involving 2-aminosubstituted benzothiazoles, indicating the chemical's relevance in creating compounds with antimicrobial properties (Patel & Agravat, 2007).

Antibacterial and Antifungal Activities

Patel et al. (2015) explored the synthesis of heterocyclic compounds using the chemical, which were evaluated for their antibacterial activity against various bacterial strains and antifungal activity against different fungal strains. The findings suggested that the synthesized compounds had significant growth inhibition capabilities compared to standard drugs, showcasing the compound's application in developing new antibacterial and antifungal agents (Patel & Patel, 2015).

Synthesis of Novel Compounds

Poomathi et al. (2015) described the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives using the chemical. This study demonstrated the compound's utility in creating new chemical structures, potentially useful in various pharmaceutical and medicinal applications (Poomathi et al., 2015).

Insecticidal Applications

Fadda et al. (2017) utilized the chemical in synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin, which were tested as insecticidal agents against the cotton leafworm. This research highlighted its application in developing new insecticidal compounds (Fadda et al., 2017).

Future Directions

The development of new pyrrolidine compounds with different biological profiles is a promising area of research . Knowledge of the drug’s activity toward specific molecular targets may be key to researching new antiviral compounds and repositioning drugs already approved for clinical use .

properties

IUPAC Name

2-pyrrolidin-2-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10;;/h10,12H,1-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPRNFUOHGNDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 3
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 4
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 5
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 6
2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride

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